molecular formula C22H35N3O3S B11532389 N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(N'-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11532389
M. Wt: 421.6 g/mol
InChI Key: NTDOLZHKPYCGLU-UHFFFAOYSA-N
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Description

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclododecylidenehydrazinecarbonyl group with a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Cyclododecylidenehydrazinecarbonyl Intermediate: This step involves the reaction of cyclododecanone with hydrazine to form cyclododecylidenehydrazine.

    Coupling with Methanesulfonamide: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)methanesulfonamide: A simpler analog with similar sulfonamide functionality.

    Cyclododecylidenehydrazine: Shares the cyclododecylidenehydrazine moiety.

    Methanesulfonamide: Contains the methanesulfonamide group but lacks the cyclododecylidenehydrazinecarbonyl component.

Uniqueness

N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide is unique due to its combination of a large cyclododecylidenehydrazinecarbonyl group with a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

This detailed article provides a comprehensive overview of N-[(N’-Cyclododecylidenehydrazinecarbonyl)methyl]-N-(4-methylphenyl)methanesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H35N3O3S

Molecular Weight

421.6 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-(4-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C22H35N3O3S/c1-19-14-16-21(17-15-19)25(29(2,27)28)18-22(26)24-23-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-17H,3-13,18H2,1-2H3,(H,24,26)

InChI Key

NTDOLZHKPYCGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCCCCCC2)S(=O)(=O)C

Origin of Product

United States

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